![molecular formula C29H44N2O6 B14165984 Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane CAS No. 73018-28-7](/img/structure/B14165984.png)
Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is a complex organic compound that combines the properties of acetic acid, hexane-1,6-diamine, and an epoxide derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane involves multiple steps:
Preparation of Hexane-1,6-diamine: Hexane-1,6-diamine is typically synthesized by the hydrogenation of adiponitrile in the presence of a catalyst such as cobalt or iron.
Formation of Epoxide Derivative: The epoxide derivative, 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane, can be synthesized through the reaction of an appropriate phenol with epichlorohydrin under basic conditions.
Combination with Acetic Acid: The final step involves the reaction of hexane-1,6-diamine with the epoxide derivative in the presence of acetic acid, which acts as a catalyst and stabilizing agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and epoxide functional groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the acetic acid moiety.
Substitution: Nucleophilic substitution reactions can take place at the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation: Formation of corresponding amides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted epoxides and amines.
科学的研究の応用
Chemistry
Polymer Synthesis: Used as a monomer in the production of polyamides and polyurethanes.
Epoxy Resins: Acts as a cross-linking agent in the formulation of epoxy resins.
Biology and Medicine
Drug Delivery Systems: Potential use in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Biocompatible Materials: Research into its use in biocompatible materials for medical implants and devices.
Industry
Coatings and Adhesives: Utilized in the production of high-performance coatings and adhesives due to its strong bonding properties.
Textile Industry: Used in the manufacture of durable and flexible fibers for textiles.
作用機序
The compound exerts its effects primarily through its functional groups:
Epoxide Ring: The epoxide ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various derivatives.
Amine Groups: The amine groups can participate in hydrogen bonding and nucleophilic substitution reactions, enhancing the compound’s reactivity and versatility.
Acetic Acid Moiety: Acts as a stabilizing agent and can participate in esterification and amidation reactions.
類似化合物との比較
Similar Compounds
Hexane-1,6-diamine: A simpler diamine used in the production of polyamides and polyurethanes.
Epichlorohydrin: A precursor to various epoxide derivatives used in the production of epoxy resins.
Adiponitrile: Used in the synthesis of hexane-1,6-diamine and other diamines.
Uniqueness
Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is unique due to its combination of functional groups, which impart a wide range of reactivity and potential applications. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
73018-28-7 |
|---|---|
分子式 |
C29H44N2O6 |
分子量 |
516.7 g/mol |
IUPAC名 |
acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4.C6H16N2.C2H4O2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;7-5-3-1-2-4-6-8;1-2(3)4/h3-10,19-20H,11-14H2,1-2H3;1-8H2;1H3,(H,3,4) |
InChIキー |
LBJWTRWOWCOLAQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C(CCCN)CCN |
関連するCAS |
73018-28-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14165908.png)
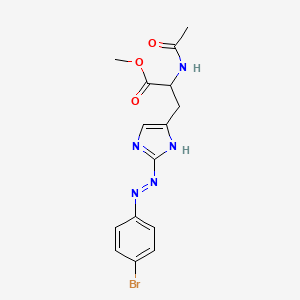

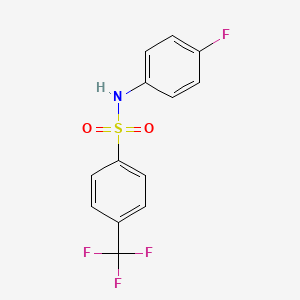
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165934.png)
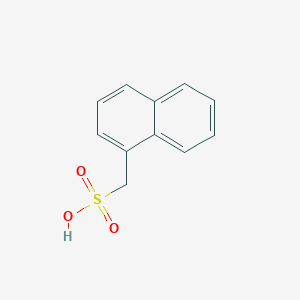
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B14165951.png)

![(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B14165962.png)
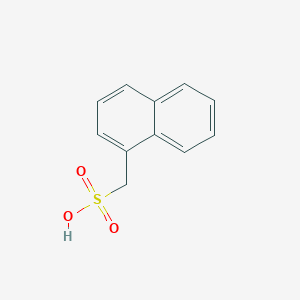
![2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14165972.png)
![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
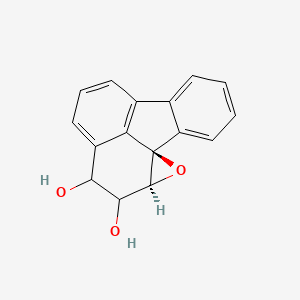
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
